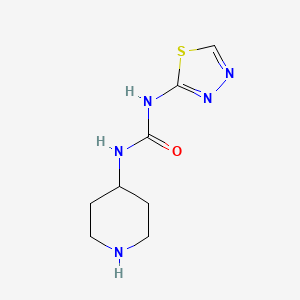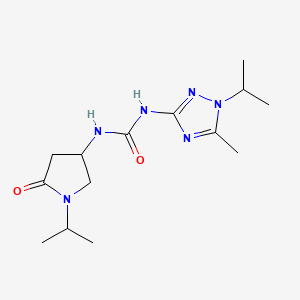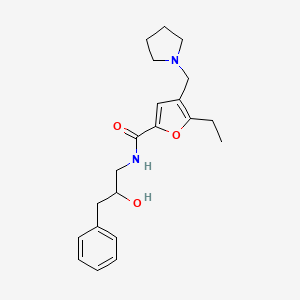![molecular formula C21H33N3O3 B5901599 (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one, also known as MBBA, is a chemical compound that has gained significant attention in the field of scientific research. MBBA is a small molecule that belongs to the class of azepanones, and it has been found to exhibit various biological activities, making it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has been shown to inhibit the activity of various enzymes, including protein kinases and proteases, which play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative activities. It has also been shown to modulate the expression of various genes involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one is its small size, which makes it an attractive target for drug development. It also exhibits good bioavailability and pharmacokinetic properties. However, one of the limitations of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one is its relatively low potency, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential application in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of more potent derivatives of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one may lead to the discovery of more effective drugs.
Métodos De Síntesis
The synthesis of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one involves the reaction of 4-morpholin-4-ylbutan-1-ol with 2-(chloromethyl)-4-(4-morpholin-4-ylbutoxy)benzene in the presence of a base, followed by cyclization of the resulting intermediate to form (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one. This method has been reported to yield (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one in good yield and purity.
Aplicaciones Científicas De Investigación
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has been extensively studied for its potential application in the treatment of various diseases, including cancer and cardiovascular diseases. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propiedades
IUPAC Name |
(3S)-3-[[2-(4-morpholin-4-ylbutoxy)phenyl]methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c25-21-19(8-3-4-10-22-21)23-17-18-7-1-2-9-20(18)27-14-6-5-11-24-12-15-26-16-13-24/h1-2,7,9,19,23H,3-6,8,10-17H2,(H,22,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRUJLKEVMVWIG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NCC2=CC=CC=C2OCCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NCC2=CC=CC=C2OCCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)
![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)


![{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N-[2-(4-phenyl-5-pyridin-4-yl-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5901583.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)